5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with aryl halides One common method includes the reaction of 2-methylphenylhydrazine with carbon disulfide in the presence of a base to form the corresponding dithiocarbazate, which is then cyclized to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the highest efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities. It is being explored as a potential therapeutic agent for various diseases.
Agriculture: It has been investigated for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is studied for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the inhibition of their function.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,2,4-triazole-3-thiol: Lacks the 2-methylphenyl group, which may affect its biological activity and chemical reactivity.
5-(2-methylphenyl)-1,2,4-triazole-3-thiol: Lacks the phenyl group, which may influence its interaction with biological targets.
Uniqueness
5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the 2-methylphenyl and phenyl groups, which contribute to its distinct chemical and biological properties. These groups can enhance its ability to interact with specific molecular targets, making it a promising candidate for various applications in medicinal chemistry and other fields.
Biological Activity
5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by various studies and data.
Chemical Structure and Properties
The compound features a triazole ring with a thiol group, which is known to enhance its reactivity and biological interactions. The structural formula can be represented as follows:
- Chemical Formula : CHNS
- Molecular Weight : 270.35 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity.
- Metal Ion Interaction : The triazole ring may chelate metal ions, which is crucial in modulating the activity of metalloenzymes.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance:
- Study Findings : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 11 |
Aspergillus niger | 10 |
These results indicate that the compound has potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer).
In vitro studies using the MTT assay demonstrated that the compound inhibited cell proliferation effectively.
Concentration (µg/mL) | % Cell Viability (HepG2) | % Cell Viability (MCF7) |
---|---|---|
3.25 | 90 | 85 |
12.5 | 60 | 65 |
50 | 40 | 55 |
The data suggests a dose-dependent response where higher concentrations lead to reduced cell viability.
Structure–Activity Relationship (SAR)
The SAR studies indicate that substituents on the phenyl rings significantly influence biological activity. For example:
- Electron-donating groups (like methyl) enhance activity compared to electron-withdrawing groups.
- Compounds with multiple methyl groups showed improved potency against cancer cell lines.
Case Studies and Research Findings
- Ultrasound-Assisted Synthesis : A study reported the synthesis of various triazole derivatives using ultrasound assistance, improving yields and reducing reaction times. The synthesized compounds were evaluated for their biological activities, confirming enhanced antimicrobial properties for those with methyl substitutions .
- Comparative Studies : Research comparing different triazole derivatives highlighted that compounds similar in structure but lacking specific substituents exhibited significantly lower biological activity .
Properties
IUPAC Name |
3-(2-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-7-5-6-10-13(11)14-16-17-15(19)18(14)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNVVWLBVDOSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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